Styrylglycine

Description

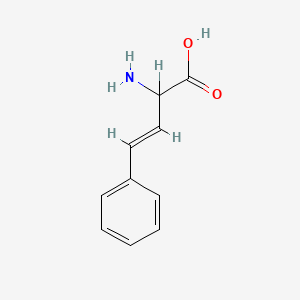

Styrylglycine is a glycine derivative characterized by the substitution of a styryl group (a vinyl benzene moiety) at the glycine nitrogen.

Properties

CAS No. |

58207-08-2 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

(E)-2-amino-4-phenylbut-3-enoic acid |

InChI |

InChI=1S/C10H11NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7,9H,11H2,(H,12,13)/b7-6+ |

InChI Key |

JDMFMPYPEPMAGS-VOTSOKGWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(C(=O)O)N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(C(=O)O)N |

Synonyms |

styrylglycine |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

1.1. Peptidylglycine α-Amidating Monooxygenase Inhibition

Styrylglycine has been studied for its role in inhibiting peptidylglycine α-amidating monooxygenase (PAM), an enzyme crucial for the maturation of α-amidated peptide hormones. Research indicates that compounds like this compound can modulate PAM activity, which is significant for understanding hormone regulation and potential therapeutic interventions in endocrine disorders .

1.2. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress in neuronal cells. It has been shown to reduce cell death induced by reactive oxygen species, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacological Applications

2.1. Anticancer Activity

This compound derivatives have demonstrated promising anticancer activity in various studies. For instance, research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent activity . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

2.2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents . This is particularly relevant in the context of rising antibiotic resistance.

Materials Science Applications

3.1. Organic Light Emitting Diodes (OLEDs)

In materials science, this compound has been explored as a component in organic light-emitting diodes due to its unique electronic properties. Its incorporation into OLEDs can enhance their efficiency and stability, making it a valuable material in the development of advanced display technologies .

3.2. Polymer Chemistry

This compound can serve as a monomer in polymer synthesis, contributing to the development of new materials with tailored properties for specific applications, including coatings and adhesives .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Styrylglycine vs. N-Stearoylglycine

- Structural Differences :

- Physicochemical Properties :

- This compound likely exhibits lower water solubility due to the hydrophobic aromatic group, whereas N-stearoylglycine may form micelles in aqueous environments due to its long hydrocarbon chain.

- The aromaticity of this compound could enhance UV absorbance, making it detectable via spectrophotometry, a common analytical method for glycine derivatives .

- Biological Activity :

This compound vs. Suberylglycine

- Structural Differences :

Comparative Data Table

| Property | This compound | N-Stearoylglycine | Suberylglycine |

|---|---|---|---|

| Substituent Group | Styryl (C₆H₅-CH=CH-) | Stearoyl (C₁₇H₃₅CO-) | Suberyl (HOOC-(CH₂)₆-CO-) |

| Solubility | Low (hydrophobic) | Amphiphilic | Moderate (polar groups) |

| Analytical Detection | UV-Vis (aromaticity) | HPLC/MS (long chain) | GC/MS (volatile derivatives) |

| Biological Role | Hypothetical enzyme modulation | Lipid metabolism | Mitochondrial disorder biomarker |

Research Findings and Limitations

- Comparative Insights :

- Methodological Challenges: Extraction and analysis of this compound may face issues with incomplete recovery due to its hydrophobicity, as noted in general challenges for glycine derivatives .

Q & A

Q. What are the established synthesis routes for Styrylglycine, and how can their efficiency be systematically compared?

Methodological Answer:

- Compare routes (e.g., Strecker synthesis, enzymatic catalysis) by yield, purity, and scalability.

- Use High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation.

- Optimize reaction conditions (temperature, pH, catalysts) via Design of Experiments (DoE) frameworks to identify critical variables .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data interpretation be standardized?

Methodological Answer:

- Employ NMR (¹H/¹³C) for backbone analysis, Infrared Spectroscopy (IR) for functional groups, and Mass Spectrometry (MS) for molecular weight confirmation.

- Cross-validate results with X-ray crystallography if crystalline forms are available.

- Reference spectral databases (e.g., SDBS) and report solvent-specific chemical shifts to ensure reproducibility .

Q. How can researchers ensure the purity and stability of this compound samples under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via Thin-Layer Chromatography (TLC) or HPLC.

- Use lyophilization for long-term storage and quantify impurities using validated calibration curves.

- Report storage protocols in alignment with ICH guidelines for chemical stability .

Q. What statistical methods are recommended for validating this compound quantification assays?

Methodological Answer:

- Perform spike-recovery experiments (80–120% range) and calculate %RSD for precision.

- Use linear regression to assess calibration curve linearity (R² > 0.99) and limit of detection (LOD)/quantification (LOQ).

- Cross-validate results with independent techniques (e.g., LC-MS) to minimize systematic errors .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

- Conduct meta-analyses to identify confounding variables (e.g., assay type, cell lines).

- Replicate studies under standardized conditions (e.g., ISO 17025) and apply multivariate statistics (ANOVA, PCA) to isolate influential factors.

- Address batch-to-batch variability by sourcing compounds from multiple suppliers .

Q. What experimental design principles should guide studies on this compound’s enzyme interaction mechanisms?

Methodological Answer:

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.

- Incorporate negative controls (e.g., enzyme knockout models) and blinded analysis to reduce bias.

- Apply Michaelis-Menten kinetics and molecular dynamics (MD) simulations to explore catalytic pathways .

Q. How can computational methods predict this compound’s reactivity in novel biochemical pathways?

Methodological Answer:

Q. What strategies address cross-species metabolic discrepancies in this compound studies?

Methodological Answer:

- Use comparative genomics to identify species-specific enzyme homologs (e.g., cytochrome P450 isoforms).

- Conduct interspecies pharmacokinetic studies (e.g., rat vs. human hepatocytes) and quantify metabolite profiles via UPLC-QTOF-MS.

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings .

Guidance for Data Interpretation and Reporting

Q. How should researchers document methodological limitations in this compound studies?

Methodological Answer:

Q. What frameworks support the integration of contradictory findings into a cohesive narrative?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.